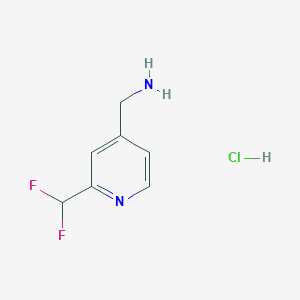

(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride

Beschreibung

BenchChem offers high-quality (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[2-(difluoromethyl)pyridin-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2.ClH/c8-7(9)6-3-5(4-10)1-2-11-6;/h1-3,7H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRLXHWZWXRXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CN)C(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Basic Properties of (2-(Difluoromethyl)pyridin-4-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The basicity of this compound, conferred by its primary amine and pyridine nitrogen, is a critical determinant of its physicochemical properties, including solubility, lipophilicity, and its interaction with biological targets. This guide provides a comprehensive analysis of the structural features governing the basicity of this molecule, a theoretical framework for understanding its ionization behavior, and detailed, field-proven experimental protocols for the precise determination of its acid dissociation constants (pKa). By synthesizing fundamental chemical principles with practical experimental design, this document serves as an essential resource for researchers aiming to characterize and utilize this compound in drug development pipelines.

Introduction: Structural and Physicochemical Context

(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride is a heterocyclic amine that presents two potential sites for protonation: the exocyclic primary aminomethyl group and the endocyclic pyridine ring nitrogen. The hydrochloride salt form signifies that at least one of these sites is sufficiently basic to be protonated by hydrochloric acid. Understanding the distinct basicity of each nitrogen atom is paramount, as the ionization state of the molecule at physiological pH (typically ~7.4) dictates its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to form key interactions, such as hydrogen bonds, with protein targets.

The introduction of a difluoromethyl (-CF2H) group is a common strategy in medicinal chemistry.[1] This group acts as a lipophilic bioisostere for a hydroxyl or thiol group, and its strong electron-wthdrawing nature can significantly modulate the physicochemical properties of the parent molecule.[2] In the case of the title compound, the -CF2H group at the 2-position of the pyridine ring is expected to have a profound impact on the basicity of both nitrogen atoms.

Theoretical Analysis of Basicity

The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.[3] For (2-(Difluoromethyl)pyridin-4-yl)methanamine, there are two conjugate acids to consider, corresponding to the protonation of the two nitrogen atoms.

Factors Influencing Basicity

Several key factors govern the electron density on the nitrogen atoms and, consequently, their basicity:

-

Inductive Effects: The difluoromethyl group is strongly electron-wthdrawing due to the high electronegativity of the fluorine atoms. This negative inductive effect (-I) is expected to decrease the electron density on the pyridine ring, thereby reducing the basicity of the ring nitrogen.[4]

-

Hybridization: The pyridine ring nitrogen is sp2 hybridized, while the exocyclic aminomethyl nitrogen is sp3 hybridized. Generally, lone pairs in orbitals with higher s-character are held more tightly to the nucleus, making them less available for protonation.[5] This would suggest that the sp3-hybridized aminomethyl group is inherently more basic than the sp2-hybridized pyridine nitrogen.[5]

-

Resonance Effects: The lone pair of the pyridine nitrogen is in an sp2 hybrid orbital in the plane of the ring and does not participate in the aromatic system. In contrast, the aminomethyl group is insulated from the ring by a methylene (-CH2-) spacer, preventing direct resonance delocalization of its lone pair into the aromatic system. However, the electron-wthdrawing nature of the pyridine ring can still influence the basicity of the side-chain amine through inductive effects.

Predicted Basicity

Based on the principles above, we can predict the relative basicity of the two nitrogen atoms:

-

Aminomethyl Nitrogen: This primary amine is attached to a methylene group, which is then connected to the electron-wthdrawing pyridine ring. While the pyridine ring does pull electron density away, this effect is attenuated by the intervening CH2 group. Simple alkylamines typically have pKa values in the range of 9.5-11.0.[3]

-

Pyridine Nitrogen: The basicity of pyridine itself (pKa of conjugate acid ≈ 5.2) is significantly lower than that of typical alkylamines due to the sp2 hybridization of the nitrogen.[3] The presence of the strongly electron-wthdrawing -CF2H group at the 2-position will further decrease the electron density on the ring nitrogen, making it a significantly weaker base than unsubstituted pyridine.

Quantitative Data Summary

| Compound/Functional Group | Typical pKa of Conjugate Acid | Rationale for Comparison |

| Alkylamines (e.g., methylamine) | ~10.6[5] | Represents a baseline for a primary amine without significant electronic effects. |

| Pyridine | ~5.2[3] | Baseline for the pyridine ring nitrogen. |

| 4-Picolylamine (4-(Aminomethyl)pyridine) | ~9.0 | Structurally similar, lacking the electron-wthdrawing difluoromethyl group. |

| Aniline | ~4.6[4] | Demonstrates the effect of delocalizing the nitrogen lone pair into an aromatic ring. |

| (2-(Difluoromethyl)pyridin-4-yl)methanamine (Estimated) | ~8.0 - 8.5 (for -CH2NH3+) | The electron-wthdrawing effect of the 2-CF2H group is expected to lower the pKa relative to 4-picolylamine. |

| (2-(Difluoromethyl)pyridin-4-yl)methanamine (Estimated) | < 2 (for pyridinium-H+) | The strong inductive effect of the 2-CF2H group is expected to drastically reduce the basicity of the pyridine nitrogen. |

Experimental Determination of pKa

The precise determination of pKa values is crucial for drug development. Potentiometric titration is a robust and widely used method for this purpose.[6][7]

Principle of Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a strong acid or base is added incrementally.[7] For an amine hydrochloride, a strong base (e.g., NaOH) is used as the titrant. The pKa is the pH at which half of the amine has been deprotonated (the half-equivalence point).

Detailed Experimental Protocol

Objective: To determine the pKa of the aminomethyl group in (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride.

Materials:

-

(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Deionized water (18 MΩ·cm)

-

Potassium Chloride (KCl)

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

Beakers and volumetric flasks

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 0.1 mmol of (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride and dissolve it in ~40 mL of 0.15 M KCl solution in a 100 mL beaker. The KCl is used to maintain a constant ionic strength.

-

The initial solution will be acidic due to the hydrochloride salt.

-

-

Titration Setup:

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution.

-

-

Data Acquisition:

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found by calculating the first derivative of the titration curve (ΔpH/ΔV).

-

The half-equivalence point is at Veq / 2.

-

The pKa is equal to the pH of the solution at the half-equivalence point.

-

Causality and Self-Validation:

-

Why use KCl? To maintain a constant ionic strength, which minimizes changes in activity coefficients during the titration, leading to a more accurate pKa determination.

-

Why calibrate the pH meter? Ensures the accuracy of the pH measurements, which are the foundation of the pKa calculation. Calibration should be performed with at least two standard buffers that bracket the expected pKa.

-

Why a first derivative plot? It provides a more precise determination of the equivalence point compared to visual inspection of the titration curve, especially if the inflection is not sharp.

Visualization of Key Concepts

Molecular Structure and Sites of Protonation

Caption: Step-by-step workflow for pKa determination via potentiometric titration.

Conclusion

The basic properties of (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride are primarily dictated by the exocyclic aminomethyl group, with the pyridine nitrogen being significantly less basic due to the strong electron-wthdrawing effect of the 2-difluoromethyl substituent. A thorough understanding and precise experimental determination of the pKa value of the aminomethyl group are critical for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates derived from this scaffold. The potentiometric titration method detailed herein provides a reliable and accurate means to obtain this essential physicochemical parameter, enabling informed decision-making in the drug discovery and development process.

References

- Google Patents. Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

ResearchGate. Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl. Available at: [Link]

-

Chemistry Stack Exchange. Comparing basic strength order of amines. Available at: [Link]

-

ResearchGate. (PDF) Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Available at: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Available at: [Link]

-

ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Available at: [Link]

-

ACS Publications. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. 23.17: Amines as Bases. Available at: [Link]

-

University of Münster. New method for introducing fluorinated components into molecules. Available at: [Link]

-

Chemistry Stack Exchange. Basicity comparison between pyridine amines and other compounds. Available at: [Link]

-

ACS Publications. Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Available at: [Link]

-

Hrcak. Simple Method for the Estimation of pKa of Amines. Available at: [Link]

-

National Center for Biotechnology Information. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Available at: [Link]

-

ACS Publications. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. Available at: [Link]

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines. Available at: [Link]

-

Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds. Available at: [Link]

Sources

- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 2. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride physical and chemical properties

An In-depth Technical Guide to (2-(Difluoromethyl)pyridin-4-yl)methanamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The difluoromethyl group (–CHF₂), in particular, has garnered significant attention for its unique ability to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2] It often serves as a bioisostere for hydroxyl, thiol, or even amine groups, capable of acting as a lipophilic hydrogen bond donor, thereby enhancing metabolic stability, bioavailability, and target affinity.[1] When coupled with a pyridine scaffold—a privileged heterocycle prevalent in numerous FDA-approved drugs—the resulting structure becomes a highly valuable building block for discovery campaigns.[3]

This guide provides a comprehensive technical overview of (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride (CAS No: 1428532-89-1), a compound that embodies this powerful combination.[4][5] We will delve into its core physical and chemical properties, present a robust workflow for its synthesis and characterization, and discuss its stability, handling, and strategic applications. The insights herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile intermediate in their scientific endeavors.

Section 1: Core Physicochemical Properties

The fundamental properties of a compound dictate its handling, formulation, and behavior in both chemical and biological systems. (2-(Difluoromethyl)pyridin-4-yl)methanamine is typically supplied as a hydrochloride salt, a common practice in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of amine-containing compounds.[6] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Chemical Name | (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride | [4][5] |

| CAS Number | 1428532-89-1 | [4][5] |

| Molecular Formula | C₇H₉ClF₂N₂ | [5][7] |

| Molecular Weight | 194.61 g/mol | [5][7] |

| Appearance | Typically a solid; related compounds are white to off-white solids. | [8] |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere. | [8][9][10] |

The hydrochloride salt form protonates the primary amine, rendering the molecule more polar and thus more soluble in aqueous media, which is advantageous for certain reaction conditions and for biological screening assays.

Section 2: Molecular Structure and Rationale for Use

The utility of (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride stems from the strategic arrangement of its three key functional motifs.

Caption: Chemical structure of the (2-(Difluoromethyl)pyridin-4-yl)methanamine cation.

-

The Pyridine Core: As a bioisosteric replacement for a phenyl ring, the pyridine nitrogen can act as a hydrogen bond acceptor and improve aqueous solubility. This scaffold is a well-established component of numerous marketed drugs, highlighting its favorable toxicological and pharmacokinetic profiles.[3]

-

The Difluoromethyl Group (–CHF₂): Positioned at the 2-position, this group exerts a strong electron-withdrawing effect, modulating the pKa of the pyridine nitrogen. Its key advantage is enhancing metabolic stability by blocking a potential site of oxidative metabolism. Furthermore, the C-H bond in the –CHF₂ group is a weak hydrogen bond donor, which can contribute to target binding affinity.[1]

-

The Aminomethyl Group (–CH₂NH₂): Located at the 4-position, this primary amine is a crucial synthetic handle. It provides a nucleophilic site for a wide array of chemical transformations, such as amide or sulfonamide bond formation, reductive amination, and urea formation, allowing for the straightforward construction of compound libraries for structure-activity relationship (SAR) studies.

Section 3: Synthesis and Purification Workflow

A robust and reproducible synthesis is paramount for the reliable supply of any chemical building block. While multiple synthetic routes can be envisioned, a common and efficient strategy involves the reduction of the corresponding nitrile precursor, 4-cyano-2-(difluoromethyl)pyridine. This approach is widely used due to the commercial availability of nitrile precursors and the high efficiency of nitrile reduction methodologies.

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis via Nitrile Reduction

Causality: Catalytic hydrogenation is selected as the reduction method. It is a clean, high-yielding reaction that avoids the use of metal hydrides, simplifying the workup procedure. Palladium on carbon (Pd/C) is an effective and widely used catalyst for this transformation.

-

Reaction Setup: To a solution of 4-cyano-2-(difluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel, add 10% Palladium on Carbon (5-10 mol%).

-

Rationale: Methanol/ethanol are excellent solvents for both the starting material and the product, and they are compatible with hydrogenation conditions.

-

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature until analytical monitoring (e.g., TLC or LC-MS) indicates complete consumption of the starting material.

-

Workup and Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Rationale: Celite filtration is a standard and effective method for removing heterogeneous catalysts like Pd/C.

-

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base, (2-(difluoromethyl)pyridin-4-yl)methanamine, typically as an oil or low-melting solid.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. To this solution, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation and Collection: The hydrochloride salt will precipitate out of the solution. Continue stirring for 30-60 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent (diethyl ether), and dry under vacuum.

-

Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the final product with high purity.

Section 4: Analytical Characterization

Rigorous analytical characterization is a self-validating step essential for confirming the identity, structure, and purity of the final compound.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity | A characteristic triplet for the proton of the –CHF₂ group (due to coupling with the two fluorine atoms). Resonances for the aromatic pyridine protons and the –CH₂NH₂ methylene protons. |

| ¹⁹F NMR | Confirmation of fluorine presence | A doublet corresponding to the two equivalent fluorine atoms of the –CHF₂ group (due to coupling with the single proton). |

| ¹³C NMR | Carbon skeleton confirmation | Resonances for all unique carbon atoms, including the characteristic triplet for the –CHF₂ carbon due to C-F coupling. |

| Mass Spec (MS) | Molecular weight confirmation | An [M+H]⁺ peak corresponding to the mass of the free base. |

| HPLC | Purity determination | A single major peak, allowing for the quantification of purity (typically >95%). |

| FTIR | Functional group identification | Characteristic stretches for N-H (amine), C-H (aromatic and aliphatic), and C-F bonds. |

Section 5: Reactivity, Stability, and Safe Handling

Reactivity

The primary amine is the most reactive site, serving as a versatile nucleophile for building more complex molecules. This makes the compound an ideal starting point for parallel synthesis or focused library generation.

Caption: Reactivity profile as a versatile building block.

Stability and Storage

As a hydrochloride salt, the compound is generally stable under standard laboratory conditions. However, primary amines can be susceptible to oxidation over time.

-

Recommended Storage: Store in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool and dry place.[8][9][10] Following these recommendations minimizes degradation and ensures the long-term integrity of the material.

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not publicly available, data from closely related fluorinated aminopyridine hydrochlorides provide a strong basis for hazard assessment.[11][12]

| Hazard Type | GHS Classification | Hazard Statement | Source(s) |

| Acute Toxicity | Category 4, Oral | H302: Harmful if swallowed | [12] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [11][12] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | [11][12] |

| Respiratory | STOT SE, Category 3 | H335: May cause respiratory irritation | [11][12] |

Safe Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Ventilation: Handle the solid compound exclusively in a certified chemical fume hood to avoid inhalation of dust.[6][13]

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6] In case of contact, rinse the affected area immediately and thoroughly with water.[11]

-

Handling Solids: Use appropriate tools (spatulas) to handle the powder. Avoid actions that generate dust.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. The combination of a privileged pyridine scaffold, a metabolically robust difluoromethyl group, and a synthetically versatile aminomethyl handle makes it an exceptionally valuable building block.[1][3][14] By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can confidently and effectively leverage this compound to accelerate the development of novel therapeutics.

References

-

PubChem - NIH. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. [Link]

-

Pi Chemicals. Material Safety Data Sheet - 2-(difluoromethyl)pyridine. [Link]

-

Nature Communications - NIH. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. [Link]

- Google Patents.

-

AMERICAN ELEMENTS®. (2-fluoropyridin-3-yl)methanamine hydrochloride. [Link]

-

PubChem. (2,6-Difluoropyridin-3-yl)methanamine hydrochloride. [Link]

-

PubMed. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. [Link]

-

Lead Sciences. (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride. [Link]

-

PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

Sources

- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride | [frontierspecialtychemicals.com]

- 5. (2-(difluoromethyl)pyridin-4-yl)methanamine hydrochloride | 1428532-89-1 [chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 2172105-00-7|(6-(Difluoromethyl)pyridin-2-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 8. (2-(difluoroMethoxy)pyridin-4-yl)MethanaMine hydrochloride | 943843-27-4 [chemicalbook.com]

- 9. (2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride - Lead Sciences [lead-sciences.com]

- 10. (5-(Trifluoromethyl)pyrimidin-2-yl)methanamine hydrochloride | 1780899-17-3 [sigmaaldrich.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. (2,6-Difluoropyridin-3-yl)methanamine hydrochloride | C6H7ClF2N2 | CID 137935784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. (3,5-Difluoropyridin-2-yl)methanamine hydrochloride | 936363-97-2 | Benchchem [benchchem.com]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of Pyridine Hydrochloride Derivatives in Biological Matrices

Introduction and Scientific Rationale

Pyridine and its derivatives are fundamental heterocyclic scaffolds present in a vast array of pharmaceuticals, agrochemicals, and biologically active compounds. When formulated as hydrochloride salts, their physicochemical properties—notably increased polarity and aqueous solubility—present unique analytical challenges. Accurate quantification in complex biological matrices like plasma or urine is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.

Traditional analytical techniques may lack the specificity and sensitivity required to measure low concentrations of these analytes amidst endogenous interference. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this application due to its exceptional selectivity, achieved through mass-based separation and fragmentation, and high sensitivity, enabling detection at picogram levels. This application note details a robust method grounded in established analytical principles, ensuring data integrity and reproducibility.

Methodological Framework: Key Decisions Explained

The successful analysis of polar hydrochloride salts requires careful consideration of chromatography, ionization, and sample preparation. Our approach is built on the following expert-driven choices:

-

Chromatography Selection: Pyridine hydrochloride derivatives are highly polar and may exhibit poor retention on conventional C18 reversed-phase (RP) columns. To overcome this, two primary strategies are effective:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase with a primarily organic mobile phase, providing excellent retention for polar and charged analytes.

-

Reversed-Phase with Ion-Pairing Agents: Adding an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase can neutralize the charge on the analyte, improving retention on a C18 column. However, these agents can cause ion suppression and are often not ideal for MS applications.

-

Selected Approach: This protocol will utilize a HILIC-based separation, as it offers superior retention and reproducibility for this compound class without introducing involatile mobile phase additives that can contaminate the mass spectrometer source.

-

-

Ionization Technique:

-

Electrospray Ionization (ESI): ESI is the preferred ionization method for polar molecules that are already charged or can be readily protonated in solution. Pyridine derivatives contain a basic nitrogen atom that is easily protonated.

-

Polarity Selection: Analysis will be conducted in Positive Ion Mode , as the pyridine nitrogen readily accepts a proton ([M+H]⁺) to form a stable positively charged ion, leading to a strong and consistent signal.

-

-

Detection Method:

-

Multiple Reaction Monitoring (MRM): MRM is the cornerstone of quantitative mass spectrometry. It provides unparalleled selectivity by monitoring a specific fragmentation pathway: a precursor ion (Q1) is selected, fragmented in the collision cell, and a specific product ion (Q3) is detected. This two-stage mass filtering minimizes interference from co-eluting matrix components, ensuring that the signal is truly representative of the analyte of interest.

-

Detailed Experimental Protocol

This section provides a step-by-step workflow for the analysis of a hypothetical pyridine hydrochloride derivative in human plasma.

Materials and Reagents

| Reagent/Material | Grade | Recommended Supplier |

| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |

| Water | LC-MS Grade | Fisher Scientific |

| Formic Acid (FA) | LC-MS Grade, >99% | Sigma-Aldrich |

| Ammonium Formate | LC-MS Grade, >99% | Sigma-Aldrich |

| Analyte & Internal Standard (IS) Reference Stock | Certified >98% | LGC Standards |

| Human Plasma (K2EDTA) | Pooled, Screened | BioIVT |

| Oasis HLB µElution Plate | 96-well, 30 µm | Waters Corporation |

Workflow Diagram

The overall analytical workflow is depicted below, from sample receipt to final data generation.

Caption: End-to-end workflow for pyridine derivative analysis.

Step-by-Step Sample Preparation Protocol (SPE)

-

Rationale: A combination of protein precipitation (PPT) followed by solid-phase extraction (SPE) is used. PPT provides a crude cleanup, while SPE offers a more refined separation of the analyte from matrix components like phospholipids, which are notorious for causing ion suppression.

-

Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.

-

Aliquot: Pipette 50 µL of each sample into a 96-well deep-well plate.

-

Spike Internal Standard (IS): Add 25 µL of the working IS solution (e.g., a stable isotope-labeled version of the analyte) to all wells except for the blank matrix samples.

-

Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well. The acid helps to keep the analyte protonated and stable.

-

Mix and Centrifuge: Seal the plate and vortex for 2 minutes at high speed. Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.

-

SPE Plate Conditioning: Condition an Oasis HLB µElution SPE plate by passing 200 µL of methanol followed by 200 µL of water through each well.

-

Load Supernatant: Carefully transfer 150 µL of the supernatant from the PPT plate to the conditioned SPE plate.

-

Wash: Wash the SPE plate with 200 µL of 5% methanol in water to remove residual salts and highly polar interferences.

-

Elute: Elute the analyte and IS with 50 µL of 90% acetonitrile / 10% water into a clean 96-well collection plate.

-

Final Dilution: Add 50 µL of water to the eluate to adjust the solvent composition to be compatible with the initial mobile phase conditions, ensuring good peak shape. Seal the plate and vortex briefly. The sample is now ready for injection.

LC-MS/MS Instrumental Conditions

| Parameter | Setting | Rationale |

| LC System | Shimadzu Nexera X2 or equivalent | |

| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 50 mm, 1.7 µm) | Provides excellent retention and peak shape for polar, basic compounds. |

| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid | The buffer controls pH and improves peak shape. Formic acid aids in positive ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The strong eluting solvent in HILIC mode. |

| Flow Rate | 0.5 mL/min | Standard flow rate for a 2.1 mm ID column, providing good efficiency. |

| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-3.5 min), 95% B (3.6-5.0 min) | A shallow gradient ensures robust separation from interferences. Re-equilibration is critical for reproducibility. |

| Injection Volume | 5 µL | A small volume minimizes peak distortion. |

| Column Temperature | 40 °C | Reduces mobile phase viscosity and can improve peak symmetry. |

| MS/MS System | SCIEX Triple Quad™ 6500+ or equivalent | |

| Ion Source | Turbo V™ with Electrospray Ionization (ESI) | |

| Ionization Mode | Positive | Pyridine nitrogen is readily protonated. |

| IonSpray Voltage | +5500 V | Optimal voltage for generating a stable spray and maximizing ion generation. |

| Source Temperature | 550 °C | Facilitates efficient desolvation of the mobile phase. |

| Curtain Gas (CUR) | 35 psi | Prevents neutral molecules and solvent droplets from entering the mass analyzer. |

| Ion Source Gas 1 (GS1) | 60 psi | Nebulizer gas; aids in droplet formation. |

| Ion Source Gas 2 (GS2) | 60 psi | Turbo gas; aids in desolvation. |

| MRM Transitions | Analyte: m/z 150.1 → 95.2 (Hypothetical) IS: m/z 154.1 → 99.2 (d4-IS) | These must be empirically determined by infusing a pure standard. The transition from precursor to a stable product ion is monitored. |

Method Validation

The developed method must be validated according to established regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below, based on the principles outlined in the ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.

| Validation Parameter | Acceptance Criteria | Purpose |

| Selectivity & Specificity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte or IS in blank matrix samples. | Ensures the method can differentiate and quantify the analyte in the presence of endogenous matrix components. |

| Linearity & Range | Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). | Demonstrates a proportional relationship between instrument response and analyte concentration over a defined range. |

| Lower Limit of Quantitation (LLOQ) | Analyte response is identifiable and reproducible with a signal-to-noise ratio >10. Accuracy within ±20% and precision ≤20%. | Defines the lowest concentration on the calibration curve that can be reliably quantified. |

| Accuracy & Precision | Mean accuracy within ±15% of nominal. Precision (%CV) ≤15% at all QC levels (Low, Mid, High). (±20% and ≤20% at LLOQ). | Assesses the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). |

| Matrix Effect | The matrix factor (analyte response in post-spiked matrix vs. neat solution) should be consistent, with a %CV ≤15%. | Evaluates the impact of co-eluting matrix components on the ionization of the analyte (ion suppression or enhancement). |

| Recovery | Recovery should be consistent and reproducible across QC levels. | Measures the efficiency of the sample preparation process (extraction recovery). |

| Stability | Analyte concentration remains within ±15% of nominal under various storage and handling conditions (e.g., freeze-thaw, bench-top). | Ensures the analyte is stable throughout the entire sample lifecycle, from collection to analysis. |

References

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

McCalley, D. V. (2017). Understanding and manipulating separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. [Link]

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

-

Chirita, R. I., West, C., & Elfakir, C. (2010). HILIC for the analysis of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1249-1265. [Link]

-

Kitteringham, N. R., Jenkins, R. E., & Lane, C. S. (2009). Principles and practice of liquid chromatography-mass spectrometry in pharmaceutical metabolism and safety assessment. British Journal of Pharmacology, 157(3), 333-345. [Link]

-

International Council for Harmonisation (ICH). (2022). Q2(R2) Validation of Analytical Procedures.[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-(Difluoromethyl)pyridin-4-yl)methanamine Hydrochloride

Welcome to the dedicated technical support guide for the synthesis of (2-(Difluoromethyl)pyridin-4-yl)methanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. My goal is to provide not just solutions, but a deep mechanistic understanding of the challenges you may encounter, grounded in both theoretical principles and practical laboratory experience.

Introduction: The Synthetic Challenge

The target molecule, (2-(Difluoromethyl)pyridin-4-yl)methanamine, is a valuable building block in medicinal chemistry, often utilized for its unique electronic and metabolic properties. However, its synthesis is fraught with potential pitfalls. The presence of an electron-withdrawing difluoromethyl group alters the reactivity of the pyridine ring, while the primary amine moiety introduces its own set of challenges, particularly regarding selectivity and stability. This guide will address the most common side reactions and purification issues encountered during a typical multi-step synthesis.

A common synthetic route proceeds as follows:

Caption: Comparison of direct amination vs. the Gabriel synthesis pathway.

Question 2: During the radical bromination of 2-(difluoromethyl)-4-methylpyridine, I'm observing multiple brominated species and low conversion. What's going wrong?

Probable Cause: This issue points to several potential problems in free-radical chain reactions:

-

Insufficient Initiation: The radical initiator (e.g., AIBN or benzoyl peroxide) is not decomposing effectively.

-

Incorrect Stoichiometry: Using too much N-bromosuccinimide (NBS) can lead to dibromination of the methyl group.

-

Ring Bromination: Although less likely due to the electron-withdrawing nature of the pyridine ring and CF2H group, some aromatic bromination can occur under harsh conditions.

Mechanistic Insight: Radical bromination of a benzylic-type methyl group is a chain reaction involving initiation, propagation, and termination steps. The key is to generate a selective bromine radical that preferentially abstracts a hydrogen from the methyl group over the aromatic ring.

Solutions & Protocol Optimization:

| Parameter | Standard Condition | Troubleshooting Action | Rationale |

| Solvent | CCl₄ (traditional), Acetonitrile, or Ethyl Acetate | Ensure the solvent is anhydrous and degassed. | Water can react with NBS. Oxygen is a radical scavenger and can inhibit the reaction. |

| Initiator | AIBN or Benzoyl Peroxide (0.05 - 0.1 eq) | Add the initiator in portions throughout the reaction. | This maintains a low, steady concentration of radicals, favoring the desired chain reaction over termination or side reactions. |

| NBS | 1.0 - 1.1 equivalents | Use high-purity NBS (recrystallized from water if necessary). Add it portion-wise. | Impurities in NBS can interfere. Portion-wise addition prevents a high local concentration of bromine, reducing the risk of dibromination. |

| Light Source | Reflux with a broad-spectrum sunlamp or incandescent bulb. | Ensure the light source is close to the reaction flask and the flask is made of a material transparent to the required wavelengths (e.g., Pyrex). | Photochemical initiation is crucial for these reactions. |

Optimized Protocol:

-

Setup: To a solution of 2-(difluoromethyl)-4-methylpyridine (1.0 eq) in anhydrous acetonitrile, add recrystallized NBS (1.05 eq).

-

Degas: Bubble argon or nitrogen through the solution for 15 minutes.

-

Initiation: Add the first portion of AIBN (0.02 eq) and begin heating to reflux while irradiating with a 250W sunlamp.

-

Monitoring: Add further portions of AIBN every hour. Monitor the reaction by GC-MS or LC-MS. The disappearance of starting material and the appearance of the mono-brominated product should be tracked. Look for the dibrominated product (M+78/80 relative to product) to ensure it is not forming.

-

Workup: Once conversion is optimal, cool the reaction, filter off the succinimide, and concentrate the filtrate. The crude product should be purified quickly, as benzylic bromides can be unstable.

Question 3: My final hydrochloride salt is oily, discolored, or has poor crystallinity. How can I improve its quality?

Probable Cause: This is almost always due to impurities in the free base amine before salt formation. Small amounts of residual solvents, starting materials, or side products can act as crystal lattice disruptors, leading to oils or amorphous solids. The color often arises from trace, highly conjugated impurities formed during the synthesis.

Solutions:

-

Rigorously Purify the Free Base: Do not proceed to salt formation with impure amine. Flash column chromatography is highly effective. A gradient of methanol (containing 0.5-1% triethylamine to prevent streaking) in dichloromethane is a good starting point.

-

Solvent Selection for Salt Formation: The choice of solvent is critical. The free base should be soluble, but the HCl salt should be sparingly soluble to ensure high recovery through precipitation.

-

Good Choices: Isopropanol (IPA), Ethanol, Diethyl Ether, MTBE, or mixtures (e.g., DCM/Ether, IPA/Hexane).

-

Avoid: Protic solvents that can form stable solvates if not desired.

-

-

Controlled Precipitation: Crashing the salt out of solution by rapidly adding acid will trap impurities. Slow, controlled addition is key.

Recommended Protocol for High-Purity Salt Formation:

-

Purification: Purify the (2-(difluoromethyl)pyridin-4-yl)methanamine free base by column chromatography until it appears as a single spot on TLC and >98% pure by LC-MS.

-

Dissolution: Dissolve the purified free base in a minimal amount of anhydrous isopropanol (IPA).

-

Acidification: While stirring, slowly add a solution of HCl in IPA (commercially available or prepared by bubbling HCl gas through IPA) dropwise. Monitor the pH with a glass rod and pH paper, aiming for a final pH of 1-2.

-

Crystallization: The salt should begin to precipitate. Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.

-

Isolation: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold IPA, followed by a wash with cold diethyl ether or MTBE to remove residual IPA.

-

Drying: Dry the pristine white solid under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the stability of the difluoromethyl group during this synthesis?

The C-CF2H bond on a pyridine ring is generally robust under neutral and mildly acidic or basic conditions. However, it can be susceptible to hydrolysis under harsh conditions, particularly with strong bases at elevated temperatures, which could potentially lead to the formation of a formyl group (-CHO). It is crucial to maintain moderate pH and temperature during workups and purifications.

Q2: Can I use reductive amination of 2-(difluoromethyl)pyridine-4-carbaldehyde as an alternative route?

Yes, this is an excellent and often cleaner alternative to the halide displacement route. The aldehyde can be synthesized by oxidation of the corresponding alcohol, which in turn comes from the 4-methyl starting material.

Caption: Workflow for the reductive amination pathway.

This method avoids the use of alkyl halides and the associated over-alkylation problems. Common reducing agents include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), which are mild enough not to reduce the aldehyde before imine formation.

Q3: Are there any specific safety considerations for this synthesis?

Absolutely.

-

N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Hydrazine: Is highly toxic and a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood.

-

HCl Gas/Solutions: Are highly corrosive. Use appropriate safety measures to avoid inhalation or skin contact.

-

Solvents: Anhydrous solvents like DMF and ether require careful handling to exclude moisture and, in the case of ether, to avoid peroxide formation.

Always consult the Safety Data Sheet (SDS) for every reagent used in the synthesis.

References

-

Title: The Gabriel Synthesis of Primary Amines Source: Organic Syntheses, Coll. Vol. 1, p.451 (1941); Vol. 8, p.82 (1928). URL: [Link]

-

Title: A general and efficient method for the reductive amination of aldehydes and ketones Source: The Journal of Organic Chemistry, 1996, 61 (11), pp 3849–3862 URL: [Link]

Technical Support Center: Regioselective Synthesis of Fluorinated Pyridines

Welcome to the technical support center for the synthesis of fluorinated pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of introducing fluorine into the pyridine ring with positional control. Fluorinated pyridines are a cornerstone of modern pharmaceuticals and agrochemicals, yet their synthesis is fraught with challenges related to the inherent electronic nature of the pyridine ring.

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing probable causes and actionable solutions.

Q1: My direct C-H fluorination at the C2/C6 position using Silver(II) Fluoride (AgF₂) is failing or giving very low yields. What's going wrong?

This is a common issue with a powerful but sensitive reaction. The direct fluorination adjacent to the ring nitrogen is highly effective but requires meticulous attention to detail.[1]

Probable Causes:

-

Reagent Decomposition: Silver(II) fluoride (AgF₂) is a strong oxidant and is highly sensitive to moisture. If the reagent has discolored from a black solid to a yellow/brown powder, it has likely decomposed and lost its activity.[2]

-

Presence of Moisture: The reaction is extremely sensitive to water. Even trace amounts of moisture in the solvent or on the glassware can quench the AgF₂ reagent.[2]

-

Substrate Incompatibility: While the reaction is tolerant of many functional groups, substrates with unprotected N-H bonds (like in amides or indoles) can interfere with the reaction.[3] Additionally, highly electron-rich pyridines may undergo side reactions.

-

Incorrect Stoichiometry: Using an insufficient amount of AgF₂ will lead to incomplete conversion.

-

Temperature Fluctuation: While the reaction proceeds at ambient temperature, significant exothermic behavior can occur, especially on a larger scale, potentially leading to side products if not controlled.[2]

Solutions & Self-Validating Protocol:

-

Reagent Handling: Always handle AgF₂ in a glovebox or weigh it quickly in the air and immediately store it in a desiccator.[2] Use a freshly opened bottle or a properly stored reagent for best results.

-

Solvent and Glassware Preparation: Use anhydrous solvent from a freshly opened bottle or a solvent purification system. The water content should be minimal (e.g., <10 ppm).[2] Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon) before use.

-

Substrate Protection: If your substrate contains acidic protons (e.g., N-H), they must be protected prior to the fluorination step.[3] A Boc group is often suitable.[3]

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting material is a key indicator of progress.

-

Temperature Control: For reactions on a gram scale or larger, use a water bath to dissipate any heat generated during the initial phase of the reaction.[2]

Detailed Protocol: C2-Fluorination of a Substituted Pyridine using AgF₂

This protocol is adapted from established procedures and includes critical checkpoints.[1][2]

-

Preparation: In a flame-dried, round-bottom flask under an Argon atmosphere, dissolve the pyridine substrate (1.0 equiv.) in anhydrous acetonitrile (or another suitable anhydrous solvent).

-

Reagent Addition: In a single portion, add AgF₂ (2.0-2.5 equiv.) to the stirred solution. The reaction mixture will typically turn into a dark slurry.

-

Reaction: Stir the reaction vigorously at ambient temperature (20-25 °C). Monitor the reaction every 15-30 minutes by TLC. The reaction is often complete within 1-2 hours.[1]

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove insoluble silver salts.[4] Wash the filter cake with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Q2: I'm getting a mixture of regioisomers. How can I improve selectivity for a single position?

Regioselectivity is the central challenge in pyridine fluorination, governed by the electronic and steric properties of the substrate.

Probable Causes & Mechanistic Insights:

-

Electronic Ambiguity: For a 3-substituted pyridine, both the C2 and C6 positions are electronically activated for C-H fluorination. While many 3-substituted pyridines show a strong preference for C2 fluorination (e.g., those with 3-halo or 3-alkoxy groups), others can produce mixtures (e.g., 3-alkyl or 3-ester groups).[3]

-

Wrong Strategy for the Target Position: Direct C-H fluorination with reagents like AgF₂ strongly favors the position adjacent to the nitrogen.[1] Attempting to achieve C3 or C4 fluorination with this method will fail. Similarly, classical nucleophilic aromatic substitution (SNAr) is most effective at the C2 and C4 positions.

-

Steric Hindrance: A bulky substituent at C3 may direct fluorination to the less hindered C6 position. Conversely, a directing group at C2 may sterically block that position.

Solutions & Strategic Choices:

-

For C2/C6 Selectivity: If you have a 3,5-disubstituted pyridine, the choice of directing group can influence which position is fluorinated. Carefully analyze the electronic nature of your substituents.[3]

-

For C4 (para) Selectivity: The Balz-Schiemann reaction on 4-aminopyridine is a classic, albeit challenging, method.[5] Alternatively, activating the C4 position with a good leaving group (like a nitro group) can enable nucleophilic fluorination.

-

For C3 (meta) Selectivity: This is the most difficult position to functionalize directly.[6][7][8]

-

N-Oxide Strategy: Converting the pyridine to a pyridine N-oxide activates the ring for nucleophilic attack. This strategy has been successfully used to synthesize 3-fluoro-4-aminopyridine from a 3-bromo-4-nitropyridine N-oxide precursor.[7]

-

Dearomatization Strategy: Recent methods involve temporary dearomatization of the pyridine ring to create an activated intermediate that can be fluorinated at the C3 position before re-aromatization.[6]

-

Ring-Opening Strategy: An advanced approach uses Zincke imine intermediates, which are ring-opened pyridiniums that can undergo regioselective fluorination before ring-closing to yield the C3-fluorinated product.[9]

-

Decision Workflow for Regioselectivity

Caption: Decision tree for selecting a fluorination strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main strategic differences between electrophilic, nucleophilic, and radical fluorination approaches for pyridines?

Understanding the mechanism is key to choosing the right tool for the job.

-

Electrophilic Fluorination: Involves an electrophilic fluorine source (F⁺), such as Selectfluor®. These reagents react with electron-rich positions. For the electron-deficient pyridine ring, this is generally challenging unless the ring is activated (e.g., dihydropyridines, imidazopyridines).[10][11]

-

Nucleophilic Fluorination: This is the most common approach and involves a nucleophilic fluoride source (F⁻) like KF, CsF, or TBAF displacing a leaving group (e.g., Cl, Br, NO₂, OTf). This works best at the electron-deficient C2 and C4 positions. The challenge often lies in the low solubility and nucleophilicity of fluoride salts, requiring high temperatures and polar aprotic solvents.

-

Direct C-H Fluorination (Often Radical-Mediated): Methods using reagents like AgF₂ are distinct. The proposed mechanism involves coordination of the pyridine nitrogen to the metal, followed by a pathway that leads to selective C-H abstraction and fluorination adjacent to the nitrogen.[1][3] This avoids the need for a pre-installed leaving group.

Q2: Why is fluorination at the C3 (meta) position so notoriously difficult?

The difficulty is rooted in the fundamental electronic structure of the pyridine ring.[8]

-

Electronic Deactivation: The nitrogen atom withdraws electron density from the ring, particularly from the C2, C4, and C6 positions. This makes the entire ring resistant to electrophilic attack.

-

Lack of Activation for Nucleophilic Attack: The C3 and C5 positions do not benefit from the strong resonance-based electron withdrawal that activates the C2 and C4 positions for SNAr. A nucleophile attacking C3 cannot delocalize the resulting negative charge onto the electronegative nitrogen atom.

-

C-H Bond Strength: The C-H bonds at the meta position are less acidic and generally stronger than those at the ortho positions, making direct functionalization more challenging.

This is why successful meta-fluorination requires non-traditional approaches that fundamentally alter the pyridine's reactivity, such as using N-oxides or temporary dearomatization.[6][7]

Q3: What are the critical safety precautions when handling common fluorinating agents?

Fluorinating agents are highly reactive and require strict safety protocols.

-

Hydrogen Fluoride (HF) and its complexes (Olah's Reagent): HF is extremely corrosive, toxic, and can cause severe, slow-healing burns.[12] Always work in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves (nitrile is not sufficient; use neoprene or butyl rubber), a lab coat, and splash goggles. Have a calcium gluconate antidote gel readily available.

-

Selectfluor® (F-TEDA-BF₄): While easier to handle than gaseous fluorine, it is a powerful oxidant. Avoid contact with combustible materials. It is moisture-sensitive and should be stored in a desiccator.

-

Silver(II) Fluoride (AgF₂): A strong oxidant that reacts with moisture.[2] Handle with care to avoid inhalation of the fine powder. Weigh quickly and store in a dry, inert environment.

Section 3: Data Summary & Method Comparison

The table below summarizes key characteristics of different regioselective fluorination methods.

| Method | Target Position(s) | Typical Reagent(s) | Key Advantages | Common Challenges |

| Direct C-H Fluorination | C2, C6 | AgF₂ | High selectivity for C2/C6; mild conditions; tolerates many functional groups.[1][2] | Reagent is sensitive to moisture; does not work for C3/C4; requires stoichiometric silver.[2] |

| Nucleophilic Aromatic Substitution (SNAr) | C2, C4 | KF, CsF, TBAF | Uses common fluoride sources; well-established for activated precursors. | Requires a pre-installed leaving group (e.g., Cl, NO₂); often requires high temperatures; poor for C3.[13] |

| Balz-Schiemann Reaction | C2, C3, C4 | NaNO₂, HBF₄ (or HF) | Classic method from readily available aminopyridines. | Diazonium intermediates can be explosive; yields can be low; product stability issues.[5][13] |

| N-Oxide Activation + SNAr | C3 (meta) | Pyridine N-Oxide precursor + Nucleophilic Fluoride | One of the few methods to access the C3 position.[7] | Requires extra steps for N-oxide formation and potential subsequent reduction. |

| Zincke Imine Strategy | C3 (meta) | Zincke salt precursor + Electrophilic Fluoride | Novel and effective for the difficult C3 position; good functional group tolerance.[9] | Multi-step process involving ring opening and closing. |

Mechanism Overview: AgF₂-Mediated C-H Fluorination

The precise mechanism is complex, but a plausible pathway involves the following key steps, which explains the high regioselectivity.

Caption: Simplified pathway for C2-selective fluorination.

References

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C−H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses, 94, 46-53. [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. University of Münster News. [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

-

Brugarolas, P., et al. (2016). Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides. Journal of Nuclear Medicine, 57(supplement 2), 1775. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]

-

Neumann, C. N., & Ritter, T. (2015). 3-Selective Pyridine Fluorination via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18274-18289. [Link]

-

Mironov, M. A., et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 27(19), 6548. [Link]

-

Richardson, P. (2025). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]

-

Chen, C., et al. (2013). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 78(10), 5088–5093. [Link]

-

O'Reilly, B. (2010). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Unpublished. [Link]

-

Ihara, H., et al. (2020). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. Beilstein Journal of Organic Chemistry, 16, 1846–1901. [Link]

-

Le, C. M., & Lectka, T. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]

-

Sun, X., & Njardarson, J. T. (2014). Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes. Journal of the American Chemical Society. [Link]

-

Hoye, A. T., & Scott, P. J. H. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

- CN106397310A - 3-fluoropyridine preparation method high in yield and content.

-

Kelly, T. R., & Kim, M. H. (1994). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. The Journal of Organic Chemistry, 59(1), 155-157. [Link]

- US3703521A - Method for the preparation of stable 4-fluoropyridine salts.

-

Fayed, E.A., et al. (2024). Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2367128. [Link]

-

Desai, P. D., et al. (1972). Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1, 321-323. [Link]

-

Cheng, G., & Gembicky, M. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. Organic Letters, 18(17), 4258–4261. [Link]

-

Sharma, G., & Kumar, A. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. RSC Medicinal Chemistry. [Link]

-

Majumdar, N. (2022). Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. ResearchGate. [Link]

-

Wu, J., et al. (2012). An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group. Green Chemistry, 14(7), 1895-1900. [Link]

-

Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(46), 7150-7152. [Link]

-

Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C−H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

-

Wang, Y., et al. (2010). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

L'Heureux, A., & Paquin, J. F. (2011). Transition metal catalysis and nucleophilic fluorination. Chemical Communications, 47(44), 12058-12072. [Link]

-

Sharma, P., et al. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(3), 223–226. [Link]

- Boudakian, M. M. (1967). Process for providing 2-fluoropyridine.

Sources

- 1. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 7. Radiochemical synthesis of [18F]3-fluoro-4-aminopyridine: a case for producing metafluorinated pyridines via direct nucleophilic fluorination of pyridine N-oxides | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

Validation & Comparative

A Senior Application Scientist's Guide to the Robust Validation of Anticancer Activity in Diverse Cell Lines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous validation of anticancer activity across various cell lines. Moving beyond mere protocol recitation, we delve into the causal logic behind experimental choices, ensuring that each step contributes to a self-validating and reproducible workflow. Our focus is on generating trustworthy data that can confidently guide preclinical and clinical development.

The Imperative of Rigorous In Vitro Validation

Before a potential anticancer agent can advance to in vivo studies, its efficacy and selectivity must be meticulously characterized in vitro.[1][2][3] Cell-based assays are the cornerstone of this initial screening phase, offering a rapid and cost-effective means to evaluate a compound's biological activity.[4] However, the value of these assays is entirely dependent on their design, execution, and interpretation. A flawed in vitro study can lead to costly and time-consuming failures in later developmental stages. Therefore, a robust validation strategy is not just recommended; it is essential.

This guide will walk you through the critical components of a comprehensive in vitro validation workflow, from the strategic selection of cell lines to the nuanced interpretation of cytotoxicity and apoptosis data.

Foundational Pillar: Strategic Cell Line Selection and Authentication

The choice of cell lines is a critical determinant of the relevance and translatability of your findings.[5] It is imperative to select a panel of cell lines that are representative of the cancer type(s) of interest and to include non-cancerous cell lines to assess selectivity.[2]

The NCI-60: A Paradigm for Diverse Cancer Cell Line Screening

The National Cancer Institute's panel of 60 human tumor cell lines (NCI-60) is a prime example of a well-characterized and diverse set of models for anticancer drug screening.[1][6][7][8][9][10] This panel represents nine different types of human cancer: breast, central nervous system, colon, kidney, leukemia, lung, melanoma, ovary, and prostate.[9] Utilizing such a diverse panel can provide early insights into a compound's spectrum of activity and potential mechanisms of action.

The Non-Negotiable Step: Cell Line Authentication

The use of misidentified or cross-contaminated cell lines is a pervasive issue that can invalidate research findings.[11][12] Therefore, routine authentication of all cell lines is a fundamental aspect of scientific integrity. The American Type Culture Collection (ATCC) recommends Short Tandem Repeat (STR) profiling as the gold standard for authenticating human cell lines.[11][13] This technique compares the unique STR profile of your cell line to a reference database, such as the one maintained by the ATCC, to confirm its identity.

Core Experimental Workflow: From Cytotoxicity to Mechanistic Insights

A comprehensive validation of anticancer activity should not only quantify cell death but also provide insights into the underlying mechanism. The following workflow outlines a logical progression from broad cytotoxicity screening to more focused mechanistic studies.

Caption: A logical workflow for the in vitro validation of anticancer compounds.

Assessing Cell Viability and Cytotoxicity: A Comparative Approach

The initial step in evaluating an anticancer compound is to determine its effect on cell viability and proliferation. Several assays are available for this purpose, with the MTT and Sulforhodamine B (SRB) assays being among the most common.[14]

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[14][15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[15] The amount of formazan produced is proportional to the number of viable cells.[15]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[16]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[17]

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, or until a purple precipitate is visible.[16]

-

Formazan Solubilization: Add 100 µL of a detergent reagent to each well to solubilize the formazan crystals.[16]

-

Absorbance Measurement: After a 2-hour incubation at room temperature in the dark, measure the absorbance at 570 nm using a microplate reader.[16]

The SRB Assay: A Measure of Cellular Protein Content

The Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to the protein components of cells that have been fixed to the culture plate.[18] The amount of bound dye is directly proportional to the total cellular protein, and thus to the cell number.[18][19] The SRB assay is generally considered to be more reproducible and less prone to interference from test compounds than the MTT assay.[18]

Experimental Protocol: SRB Assay

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: Gently add 100 µL of cold fixative reagent (e.g., 10% trichloroacetic acid) to each well and incubate for 1 hour at 4°C.[18]

-

Washing: Wash the wells four times with distilled or deionized water to remove excess fixative and serum proteins.[18]

-

SRB Staining: Add 45 µL of SRB solution to each well and incubate for 15-30 minutes at room temperature in the dark.[20]

-

Washing: Quickly wash the wells four times with a washing solution (e.g., 1% acetic acid) to remove unbound dye.[20]

-

Dye Solubilization: Add 200 µL of SRB solubilization buffer to each well to dissolve the bound dye.

-

Absorbance Measurement: Measure the absorbance at approximately 565 nm using a microplate reader.[20]

Data Interpretation: The IC50 Value

The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays. It represents the concentration of a compound that inhibits a biological process (in this case, cell proliferation) by 50%.[21] A lower IC50 value indicates a more potent compound.[22] The IC50 is typically determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Calculation of Percentage Cell Viability:

Percentage Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100[23]

Comparative IC50 Data for a Known Anticancer Drug (Doxorubicin)

| Cell Line | Cancer Type | IC50 (µM) | Non-Cancerous Control | IC50 (µM) | Selectivity Index (SI) |

| MCF-7 | Breast Cancer | 0.5 | MCF-10A | 5.0 | 10 |

| A549 | Lung Cancer | 1.2 | BEAS-2B | 10.0 | 8.3 |

| HCT116 | Colon Cancer | 0.8 | CCD-18Co | 8.5 | 10.6 |

Note: These are representative values and can vary depending on experimental conditions. The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Unraveling the Mechanism of Action: Apoptosis Assays

Many anticancer drugs exert their effects by inducing apoptosis, or programmed cell death.[24] Therefore, it is crucial to determine whether a compound's cytotoxic effects are mediated by apoptosis.

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.[25] Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide direct evidence of apoptosis induction. These assays typically utilize a fluorogenic or colorimetric substrate that is cleaved by the active caspase, producing a detectable signal.

TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis.[25] The assay uses the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled DNA fragments can then be visualized by fluorescence microscopy or quantified by flow cytometry.

Experimental Protocol: TUNEL Assay (Fluorescence Microscopy)

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.

-

Fixation and Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

TdT Labeling: Incubate the cells with the TdT enzyme and labeled dUTPs.

-

Visualization: Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Counterstaining: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.[25]

Data Analysis and Statistical Rigor

All experiments should be performed with appropriate controls and in at least three independent biological replicates.[26] The results should be expressed as the mean ± standard error of the mean (SEM) or standard deviation (SD). Statistical significance should be determined using appropriate statistical tests, such as the Student's t-test or analysis of variance (ANOVA), followed by post-hoc tests for multiple comparisons.[27]

Conclusion: A Foundation for Confident Drug Development

The in vitro validation of anticancer activity is a multifaceted process that requires careful planning, meticulous execution, and thoughtful interpretation. By adhering to the principles of strategic cell line selection, robust assay design, and rigorous data analysis, researchers can generate high-quality, reproducible data that provides a solid foundation for the subsequent stages of drug development. This commitment to scientific integrity is paramount in the collective effort to discover and develop novel and effective cancer therapies.

References

-

Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. Retrieved from [Link]

-

Canvax. (2023). SRB Cytotoxicity Assay. Retrieved from [Link]

-

National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

-

O'Connor, P. M. (2015). Cancer Cell Lines for Drug Discovery and Development. Cancer Discovery, 5(10), 999-1003. Retrieved from [Link]

-

Phelan, R. M. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 328. Retrieved from [Link]

-